![molecular formula C25H23ClN2O3S B2550178 N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide CAS No. 893285-48-8](/img/structure/B2550178.png)
N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide, also known as BC2059, is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53. This interaction is a critical pathway for the regulation of the tumor suppressor protein p53, which is frequently mutated or inactivated in cancer. BC2059 has been shown to be effective in preclinical models of cancer and is being studied as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide involves inhibition of the protein-protein interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation. Inhibition of this interaction by N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide leads to stabilization and activation of p53, which can induce cell cycle arrest or apoptosis in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide has also been shown to inhibit tumor growth in animal models of cancer. In addition, N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide has been shown to sensitize cancer cells to DNA-damaging agents and targeted therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide is its specificity for the MDM2-p53 interaction, which reduces the potential for off-target effects. However, N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide has limited solubility and stability, which can make it difficult to use in certain experimental settings. In addition, the mechanism of action of N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide involves the activation of p53, which can be mutated or inactivated in some types of cancer.
Orientations Futures
For research on N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide include the development of more potent and stable analogs, as well as the evaluation of N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide in clinical trials for the treatment of cancer. Other potential applications of N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide include the treatment of viral infections, as p53 has been shown to play a role in the immune response to viral infections. Finally, the use of N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide in combination with other anticancer agents and immunotherapies is an area of active research.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide involves several steps, starting with the reaction of 3-chlorobenzylamine with 2-chloro-N-methylacetamide to form N-methyl-2-(3-chlorobenzyl)acetamide. This intermediate is then reacted with 3-bromo-1H-indole in the presence of a palladium catalyst to form N-methyl-2-(3-bromo-1H-indol-1-yl)acetamide. The final step involves the reaction of this intermediate with benzylsulfonyl chloride in the presence of a base to form N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide.
Applications De Recherche Scientifique
N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. These studies have shown that N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide is effective in inhibiting the interaction between MDM2 and p53, leading to activation of the p53 pathway and induction of apoptosis in cancer cells. N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide has also been shown to be effective in combination with other anticancer agents, such as DNA-damaging agents and targeted therapies.
Propriétés
IUPAC Name |
N-benzyl-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c1-27(15-19-8-3-2-4-9-19)25(29)17-28-16-24(22-12-5-6-13-23(22)28)32(30,31)18-20-10-7-11-21(26)14-20/h2-14,16H,15,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVIPEGPUAIHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.